2-(Chloromethoxy)-1,4-difluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5ClF2O |
|---|---|
Molecular Weight |
178.56 g/mol |
IUPAC Name |
2-(chloromethoxy)-1,4-difluorobenzene |
InChI |
InChI=1S/C7H5ClF2O/c8-4-11-7-3-5(9)1-2-6(7)10/h1-3H,4H2 |
InChI Key |
WETLTTSSALEGSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCl)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 Chloromethoxy 1,4 Difluorobenzene
Retrosynthetic Analysis of 2-(Chloromethoxy)-1,4-difluorobenzene
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in identifying potential synthetic pathways.
Strategic Disconnections Involving the Chloromethoxy Moiety
The most logical retrosynthetic disconnection for this compound involves the cleavage of the C-O bond of the chloromethoxy group. This leads to two key synthons: a 2,5-difluorophenoxide anion and a chloromethyl cation equivalent. The corresponding synthetic precursors would therefore be 2,5-difluorophenol (B1295083) and a chloromethylating agent.
This disconnection is based on the well-established Williamson ether synthesis and related reactions, where an alkoxide or phenoxide nucleophile displaces a halide from an alkyl halide. The chloromethoxy group is a reactive moiety, and its formation from a phenol (B47542) is a common synthetic transformation.
Approaches for Regioselective Difluorination of the Benzene (B151609) Core
The 1,4-difluorobenzene (B165170) core of the target molecule presents a regiochemical challenge. Several strategies can be envisioned for the regioselective introduction of two fluorine atoms onto a benzene ring. One common approach involves the use of the Schiemann reaction, where an aromatic amine is converted to a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the corresponding fluoroarene. guidechem.comoriprobe.com For 1,4-difluorobenzene, this could start from p-phenylenediamine. guidechem.comoriprobe.com
Another method is through halogen exchange (Halex) reactions, where existing chloro or bromo substituents on an aromatic ring are replaced by fluorine using a fluoride (B91410) salt like potassium fluoride in a polar aprotic solvent. The starting material for such a process to yield 1,4-difluorobenzene could be 1,4-dichlorobenzene.
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors.
Synthesis of Key Difluorophenol Intermediates
The primary intermediate for the synthesis of the target molecule is 2,5-difluorophenol. Several synthetic routes to this compound have been reported. One common method starts from 1,4-difluorobenzene, which can be nitrated to form 1,4-difluoro-2-nitrobenzene. Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis of the diazonium salt, would yield 2,5-difluorophenol.
An alternative approach could involve the Baeyer-Villiger oxidation of 2,5-difluoroacetophenone. The synthesis of 2,5-dichloroacetophenone from p-dichlorobenzene has been described, which could potentially be adapted for the fluorinated analog. google.com
Below is a table summarizing a potential synthetic route to 2,5-difluorophenol:
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 1,4-Difluorobenzene | HNO₃, H₂SO₄ | 1,4-Difluoro-2-nitrobenzene |
| 2 | 1,4-Difluoro-2-nitrobenzene | Fe, HCl or H₂, Pd/C | 2,5-Difluoroaniline |
| 3 | 2,5-Difluoroaniline | NaNO₂, H₂SO₄, H₂O, heat | 2,5-Difluorophenol |
Preparation and Derivatization of Halogenated Benzylic Ethers
The introduction of the chloromethoxy group onto the 2,5-difluorophenol precursor is a critical step. This can be achieved through a chloromethylation reaction. A common method for the chloromethylation of phenols involves the use of formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. This is a variation of the Blanc-Quelet reaction. wikipedia.orgwikipedia.org
The reaction proceeds by the formation of a hydroxymethyl cation or a related electrophilic species from formaldehyde and HCl, which then attacks the electron-rich aromatic ring of the phenol. The resulting hydroxymethyl derivative is then converted to the chloromethyl compound by reaction with HCl.
Alternatively, chloromethyl methyl ether (MOM-Cl) can be used as a reagent to introduce the methoxymethyl (MOM) group, which can be considered a precursor to the chloromethoxy group, although this is more commonly used as a protecting group. wikipedia.org The direct formation of the chloromethoxy ether from the phenol, formaldehyde, and HCl is a more direct approach.
Direct Synthesis Routes to this compound
A direct synthesis of this compound would involve the introduction of the chloromethoxy group directly onto the 1,4-difluorobenzene ring. This would likely proceed via an electrophilic aromatic substitution pathway.
The Blanc chloromethylation reaction is a plausible method for such a direct synthesis. wikipedia.org In this reaction, an aromatic compound reacts with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride, to introduce a chloromethyl group onto the aromatic ring. wikipedia.orgorganic-chemistry.org However, the reactivity of 1,4-difluorobenzene towards electrophilic substitution is reduced due to the electron-withdrawing nature of the fluorine atoms. This may necessitate harsh reaction conditions and could lead to a mixture of isomers.
Electrophilic Chloromethylation of Difluorobenzene Systems
The direct introduction of a chloromethyl group onto a difluorobenzene ring is a key synthetic strategy. This is typically accomplished through electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking an electrophilic chloromethylating agent.
Friedel-Crafts Chloromethylation Reactions
The reaction of 1,2-difluorobenzene (B135520) with a chloromethylating agent in the presence of a strong acid like sulfuric acid demonstrates this principle. The electrophile is attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex, which then loses a proton to restore aromaticity and yield the chloromethylated product. nih.gov
Utilization of Bis(chloromethyl) Ether and Related Reagents
Bis(chloromethyl) ether is a potent reagent for the chloromethylation of aromatic compounds, particularly those that are deactivated. fluorine1.ru Due to its high reactivity, it is often used for substrates where other chloromethylation methods might be sluggish.
A documented synthesis involving a difluorobenzene system utilizes bis(chloromethyl) ether for chloromethylation. In one example, 1,2-difluorobenzene is reacted with bis(chloromethyl) ether in the presence of concentrated sulfuric acid. nih.gov This reaction, when conducted under controlled temperature conditions (3-7°C), can yield the mono-chloromethylated product, 3,4-difluorobenzyl chloride, in a 58% yield (based on 75% conversion). nih.gov Higher temperatures can lead to the formation of bis-chloromethylated byproducts. nih.gov While this example is for 1,2-difluorobenzene, the principle applies to 1,4-difluorobenzene as well, where bis(chloromethyl) ether would serve as the source of the electrophilic species for the Friedel-Crafts reaction.
Other related reagents for chloromethylation include mixtures of paraformaldehyde and hydrogen chloride, or chloromethyl methyl ether, often in the presence of a Lewis acid catalyst. fluorine1.ru
Catalyst Systems for Enhanced Regioselectivity
The choice of catalyst in Friedel-Crafts reactions is crucial for both reactivity and selectivity. Common catalysts include Lewis acids like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂), as well as strong protic acids like sulfuric acid (H₂SO₄). google.com
The regioselectivity of the chloromethylation of 1,4-difluorobenzene is directed by the existing fluorine substituents. As ortho, para-directors, they will guide the incoming electrophile to the positions adjacent to them. To obtain this compound, the chloromethyl group must be introduced at one of these ortho positions.
The catalyst system can influence the outcome by modulating the reactivity of the electrophile and potentially through steric effects. For instance, the use of a bulky catalyst complex might favor substitution at a less sterically hindered position. The choice of catalyst can also impact the formation of byproducts. For example, strong Lewis acids like aluminum chloride are known to sometimes promote the formation of diarylmethane products, where the initially formed benzyl (B1604629) chloride reacts with another molecule of the starting aromatic compound. google.com Careful selection of a milder catalyst, such as zinc chloride, or using a strong protic acid like sulfuric acid can help minimize such side reactions. nih.govgoogle.com
Etherification Reactions Involving Difluorophenols and Chloromethylating Agents
An alternative conceptual pathway to this compound is through the etherification of a corresponding difluorophenol, such as 2,5-difluorophenol. This would involve the reaction of the phenoxide, formed by deprotonating the phenol with a suitable base, with a chloromethylating agent.
However, the synthesis of chloromethyl phenyl ethers from phenols and dichloromethane (B109758) can be challenging. The initially formed chloromethyl ether is often more electrophilic than the starting alkylating agent. This can lead to a subsequent reaction with another phenoxide ion, resulting in the formation of a symmetrical ether (e.g., diphenoxymethane) as the main product, rather than the desired chloromethyl ether. sciencemadness.org This suggests that obtaining this compound through this method may not be straightforward and could suffer from low yields of the target compound due to competing reactions.
Halogen Exchange Reactions on Related Aromatic Ethers
A third potential synthetic route involves a halogen exchange reaction, such as the Finkelstein reaction, on a related aromatic ether, for instance, 2-(iodomethoxy)-1,4-difluorobenzene or 2-(bromomethoxy)-1,4-difluorobenzene. The classic Finkelstein reaction involves the exchange of a halogen for another, often driven by the precipitation of a sodium halide in acetone. wikipedia.org
However, applying the Finkelstein reaction to aromatic systems presents significant challenges. Aryl halides are generally unreactive towards traditional Sₙ2 substitution reactions due to the high strength of the carbon-halogen bond at an sp²-hybridized carbon and steric hindrance. wikipedia.orgquora.com While "aromatic Finkelstein reactions" have been developed, they typically require specific and often complex catalyst systems, such as copper(I) iodide in combination with diamine ligands, or nickel bromide with tri-n-butylphosphine. wikipedia.org There is no specific literature found detailing a successful halogen exchange to form this compound from another halo-methoxy derivative, and this route is considered less conventional and likely more challenging than direct chloromethylation.
Optimization of Reaction Conditions for Yield and Purity
Optimizing the reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of impurities. Key parameters that can be adjusted include temperature, catalyst choice and concentration, and the molar ratio of reactants.
Key Optimization Parameters:
Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts, such as diarylmethanes and bis-chloromethylated products. nih.govgoogle.com For the chloromethylation of difluorobenzene, maintaining a low temperature (e.g., 3-7°C) has been shown to favor the formation of the mono-substituted product. nih.gov
Catalyst: The choice of catalyst can significantly impact the reaction. Stronger Lewis acids may lead to more byproducts. The concentration of the catalyst is also a factor; a higher concentration may not necessarily lead to a better yield and can complicate purification.
Molar Ratio of Reagents: Using an excess of the difluorobenzene substrate can sometimes help to minimize the formation of di-substituted products. google.com Conversely, the ratio of the chloromethylating agent to the aromatic substrate will be a key factor in controlling the extent of reaction.
The following interactive table illustrates how these parameters can be adjusted to optimize the synthesis.
| Parameter | Condition 1 (Low Yield/Purity) | Condition 2 (Optimized for Mono-substitution) | Rationale for Optimization |
| Temperature | High (e.g., > 25°C) | Low (e.g., 0-10°C) | Lower temperatures disfavor over-reaction and the formation of bis-chloromethylated and diarylmethane byproducts. nih.gov |
| Catalyst | Strong Lewis Acid (e.g., AlCl₃) | Milder Lewis Acid (e.g., ZnCl₂) or Strong Protic Acid (e.g., H₂SO₄) | Milder catalysts can reduce the formation of diarylmethane byproducts. google.com |
| Substrate Ratio | Equimolar or Excess Chloromethylating Agent | Excess Difluorobenzene | Using an excess of the aromatic substrate can statistically favor mono-substitution over di-substitution. google.com |
| Reaction Time | Excessively Long | Monitored to Completion (e.g., by GC/TLC) | Prolonged reaction times, especially at higher temperatures, can increase byproduct formation. |
By systematically varying these conditions, it is possible to identify the optimal set of parameters for the synthesis of this compound with high yield and purity.
The synthesis of this compound is primarily achieved through the chloromethylation of 2,5-difluorophenol. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring of the phenol. The most common and industrially significant method for this transformation is an adaptation of the Blanc chloromethylation reaction.
The general reaction scheme involves the treatment of 2,5-difluorophenol with a source of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.
Reaction Scheme:
Reactivity Profiles and Mechanistic Investigations of 2 Chloromethoxy 1,4 Difluorobenzene
Nucleophilic Substitution Reactions at the Chloromethoxy Group
The carbon atom of the chloromethoxy group (-OCH2Cl) in 2-(Chloromethoxy)-1,4-difluorobenzene is electrophilic, making it a target for nucleophiles. This reactivity is analogous to that of benzylic halides, which are known to be reactive in nucleophilic displacement reactions due to the stabilization of the transition state by the adjacent aromatic ring. masterorganicchemistry.com The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring can influence the reaction mechanism and rate.
SN1 and SN2 Pathways: Kinetic and Stereochemical Aspects
Nucleophilic substitution at the chloromethoxy group can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The preferred pathway is dependent on several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. libretexts.orglibretexts.org
SN1 Mechanism: This two-step mechanism involves the formation of a resonance-stabilized carbocation intermediate, an oxocarbenium ion (2,5-difluorophenoxymethyl cation), followed by a rapid attack by the nucleophile. libretexts.orgncert.nic.in Benzylic substrates are particularly prone to SN1 reactions due to the stability of the resulting carbocation. ucalgary.ca The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. masterorganicchemistry.com Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, favor the SN1 pathway. libretexts.org
SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. masterorganicchemistry.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. libretexts.org Primary benzylic halides typically favor the SN2 pathway. ucalgary.ca However, the rate of SN2 reactions is sensitive to steric hindrance at the reaction center.
For this compound, being a primary benzylic-type halide, an SN2 mechanism is generally expected, especially with strong nucleophiles. However, the potential for SN1 character exists, particularly with weaker nucleophiles or under conditions that favor carbocation formation. Kinetic studies on substituted benzyl (B1604629) chlorides have shown that the reaction mechanism can shift from SN2 to SN1 as the electron-donating power of the ring substituents increases. Conversely, electron-withdrawing groups, like the fluorine atoms in this molecule, would be expected to destabilize a potential carbocation intermediate, thus favoring an SN2 pathway. acs.org
Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
| Substrate | Resonance-stabilized carbocation possible | Primary benzylic-type halide |
| Nucleophile | Weak (e.g., H2O, ROH) | Strong (e.g., RS-, CN-, N3-) |
| Solvent | Polar protic (e.g., ethanol (B145695), water) | Polar aprotic (e.g., acetone, DMSO) |
| Leaving Group | Good leaving group (Cl-) | Good leaving group (Cl-) |
| Ring Substituents | Electron-donating groups | Electron-withdrawing groups (like Fluorine) |
Reactivity with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols, Carboxylates)
Alcohols and phenols can act as nucleophiles to displace the chloride from the chloromethoxy group, leading to the formation of ethers. These reactions are typically carried out in the presence of a base to deprotonate the alcohol or phenol (B47542), increasing its nucleophilicity. pearson.com
R-OH + Base ⇌ R-O⁻ + Base-H⁺ Ar-OCH₂Cl + R-O⁻ → Ar-OCH₂OR + Cl⁻
Without a base, the reaction with neutral alcohols is much slower. Under acidic conditions, the reaction can be promoted by protonating the ether oxygen, which would make the chloromethyl group more electrophilic, but this is less common for this type of substrate compared to the base-catalyzed approach. youtube.com Carboxylate ions (RCOO⁻), being good nucleophiles, can also react to form ester derivatives. This reaction is often more efficient than using neutral carboxylic acids. libretexts.org
Reactivity with Nitrogen-Centered Nucleophiles (e.g., Amines, Amides, Azides)
Amines are effective nucleophiles for the substitution of the chloride in this compound, leading to the formation of N-substituted products. Primary and secondary amines can react to form secondary and tertiary amines, respectively. A potential complication with these reactions is over-alkylation, where the initially formed amine product, still being nucleophilic, can react with another molecule of the starting material. libretexts.orgyoutube.com Using a large excess of the amine nucleophile can help to minimize this side reaction.
Ar-OCH₂Cl + RNH₂ → [Ar-OCH₂NH₂R]⁺Cl⁻ → Ar-OCH₂NHR + HCl
The azide ion (N₃⁻) is an excellent nucleophile and can be used to introduce an azido group, which is a versatile functional group that can be further transformed, for example, into an amine via reduction.
Reactivity with Sulfur-Centered Nucleophiles (e.g., Thiols, Thioethers)
Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are potent nucleophiles and react readily with benzylic-type halides to form thioethers. pearson.com Thiolates are generally more nucleophilic than their corresponding alkoxides. masterorganicchemistry.com The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. chemistrysteps.com
R-SH + Base → R-S⁻ + Base-H⁺ Ar-OCH₂Cl + R-S⁻ → Ar-OCH₂SR + Cl⁻
These reactions are generally efficient and proceed under mild conditions.
Reactivity with Carbon-Centered Nucleophiles (e.g., Organometallics, Enolates)
Carbon-centered nucleophiles can be used to form new carbon-carbon bonds.
Organometallic Reagents: Reagents like Grignards (R-MgX) and organolithiums (R-Li) are very strong nucleophiles but are also highly basic, which can lead to side reactions. Their use with chloromethyl ethers requires careful consideration of reaction conditions.
Enolates: Enolates, derived from the deprotonation of carbonyl compounds, are soft nucleophiles that are effective in SN2 reactions with primary halides. ucalgary.ca The reaction of an enolate with this compound would lead to the formation of an α-alkoxymethyl ketone or ester. This reaction is typically performed by first generating the enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) and then adding the electrophile. libretexts.org
Table 2: Summary of Nucleophilic Substitution Reactions
| Nucleophile Class | Example Nucleophile | Product Type | General Conditions |
| Oxygen-centered | R-OH / Base | Ether | Basic, various solvents |
| R-COO⁻ | Ester | Aprotic solvent | |
| Nitrogen-centered | RNH₂ | Amine | Excess amine or presence of a non-nucleophilic base |
| N₃⁻ | Azide | Polar aprotic solvent (e.g., DMF, DMSO) | |
| Sulfur-centered | R-SH / Base | Thioether | Basic, various solvents |
| Carbon-centered | Enolate | α-Alkoxymethyl carbonyl | Strong base (e.g., LDA), aprotic solvent |
Electrophilic Aromatic Substitution Reactions on the Difluorobenzene Ring
The difluorobenzene ring in this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome of this reaction is determined by the directing effects of the existing substituents: the two fluorine atoms and the chloromethoxy group (-OCH₂Cl). chemistrytalk.org
Fluorine Atoms: Halogens, including fluorine, are deactivating groups due to their strong electron-withdrawing inductive effect (-I). ulethbridge.ca However, they are ortho, para-directors because of the electron-donating resonance effect (+M) of their lone pairs, which can stabilize the arenium ion intermediate formed during ortho and para attack. wikipedia.org
Combined Directing Effects: In this compound, we have three ortho, para-directing groups. The positions available for substitution are C3, C5, and C6.
Position C3 is ortho to the C2-F and meta to the C1-OCH₂Cl and C4-F.
Position C5 is ortho to the C4-F and meta to the C1-OCH₂Cl and C2-F.
Position C6 is ortho to the C1-OCH₂Cl and meta to the C2-F and C4-F.
The strongest activating (or least deactivating) group will primarily control the position of substitution. Alkoxy groups are generally stronger activating groups than halogens. Therefore, the chloromethoxy group is expected to be the dominant directing group. This would favor substitution at the position ortho to it, which is C6. The fluorine atoms will also direct ortho and para, but their influence is likely weaker. Substitution at C3 (ortho to one fluorine) and C5 (ortho to the other fluorine) is also possible. Steric hindrance may also play a role, potentially disfavoring substitution at the more crowded positions.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Reagents | Predicted Major Product(s) |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 2-(Chloromethoxy)-1,4-difluoro-6-nitrobenzene |
| Halogenation | Br⁺ / Cl⁺ | Br₂/FeBr₃ or Cl₂/AlCl₃ | 6-Bromo-2-(chloromethoxy)-1,4-difluorobenzene or 2-(Chloromethoxy)-6-chloro-1,4-difluorobenzene |
| Sulfonation | SO₃ | Fuming H₂SO₄ | This compound-6-sulfonic acid |
| Friedel-Crafts Alkylation | R⁺ | R-Cl / AlCl₃ | 2-(Chloromethoxy)-1,4-difluoro-6-alkylbenzene |
| Friedel-Crafts Acylation | RCO⁺ | R-COCl / AlCl₃ | 6-Acyl-2-(chloromethoxy)-1,4-difluorobenzene |
Note: While position 6 is predicted as the major site of substitution due to the directing effect of the chloromethoxy group, formation of other isomers (substitution at C3 or C5) is possible.
Regioselectivity Directed by Fluorine and Chloromethoxy Substituents
The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is determined by the combined directing effects of the substituents.
Chloromethoxy Group (-OCH₂Cl): This group is an analogue of the alkoxy group (-OR). The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic ring through resonance (+M effect). This effect strongly activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. The inductive effect (-I) of the electronegative oxygen and the chloromethyl group is weaker than its resonance effect. Therefore, the chloromethoxy group is a potent activating, ortho, para-director. In the context of this compound, the position para to the chloromethoxy group is occupied by a fluorine atom. The available ortho positions are C3 and C6 (numbering C1 as the carbon attached to fluorine, C2 to the chloromethoxy group, etc.). The C6 position is sterically unhindered.
Combined Effect: In this compound, the directing effects are as follows:
The chloromethoxy group at C2 strongly directs to C3 (ortho) and C6 (ortho).
The fluorine atom at C1 directs to C2 (ortho, occupied), C6 (ortho), and C4 (para, occupied).
The fluorine atom at C4 directs to C3 (ortho) and C5 (ortho).
The chloromethoxy group is a much stronger activating group than fluorine is a deactivating one. Therefore, the chloromethoxy group's directing effect will dominate. Both substituents direct towards the C3 and C6 positions. The C6 position is favored due to reduced steric hindrance compared to the C3 position, which is flanked by both the chloromethoxy group and a fluorine atom. Thus, electrophilic substitution is predicted to occur predominantly at the C6 position.
Nitration, Sulfonation, and Halogenation Studies
These reactions are fundamental electrophilic aromatic substitutions. The regioselectivity for this compound would follow the principles outlined above, with the primary product being the result of substitution at the C6 position.
Nitration: This reaction typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. The reaction with this compound is expected to yield primarily 2-(Chloromethoxy)-1,4-difluoro-6-nitrobenzene .
Sulfonation: Using fuming sulfuric acid (H₂SO₄ with dissolved SO₃), sulfonation introduces a sulfonic acid group (-SO₃H). The electrophile is sulfur trioxide (SO₃). The expected product is 3-(Chloromethoxy)-2,5-difluorobenzenesulfonic acid .
Halogenation: This involves the reaction with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃). wikipedia.org The catalyst polarizes the halogen molecule to create a strong electrophile. The predicted major product for bromination would be 1-Bromo-2-(chloromethoxy)-4,6-difluorobenzene .
It is crucial to note that the chloromethoxy group can be sensitive to the strong acids used in nitration and sulfonation, potentially leading to side reactions or decomposition.
Acylation and Alkylation Reactions
Friedel-Crafts reactions are key methods for forming carbon-carbon bonds on aromatic rings. wikipedia.org
Acylation: This reaction introduces an acyl group (-COR) using an acyl chloride (RCOCl) or acid anhydride ((RCO)₂O) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org The reaction is generally free from rearrangements and the resulting ketone is less reactive than the starting material, preventing polyacylation. For this compound, acylation would yield an aryl ketone, predominantly at the C6 position. However, a stoichiometric amount of the Lewis acid is required, which can complex with the oxygen and fluorine atoms, potentially reducing the ring's reactivity. The chloromethoxy group's C-O-C linkage may also be cleaved under the harsh Lewis acid conditions.
Alkylation: This reaction introduces an alkyl group (-R) using an alkyl halide and a Lewis acid. Friedel-Crafts alkylation is prone to several drawbacks, including carbocation rearrangements to form more stable carbocations and polyalkylation, as the product (an alkylated arene) is often more reactive than the starting material. masterorganicchemistry.comyoutube.com Given the highly activated nature of the substrate due to the chloromethoxy group, polyalkylation would be a significant concern.
Metal-Catalyzed Cross-Coupling Reactions Involving Aromatic Halogen Bonds
The carbon-fluorine bond is the strongest carbon-halogen bond, making aryl fluorides challenging substrates for cross-coupling reactions which typically rely on the oxidative addition of a C-X (X = Cl, Br, I) bond to a metal center. mdpi.com However, significant advances have been made in the activation of C-F bonds, enabling their use in various coupling reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. rsc.org The following sections discuss the potential applicability of these reactions to the C-F bonds in this compound.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.gov While challenging, the coupling of aryl fluorides has been achieved. Success often depends on the use of specialized ligands, strong bases, and electron-deficient substrates. mdpi.com For difluorobenzene derivatives, selective mono-arylation is possible. mdpi.com Nickel-based catalysts have also shown promise for these transformations. acs.org
Given the mixed electronic nature of this compound (electron-donating -OCH₂Cl and electron-withdrawing -F), its reactivity in C-F bond coupling is not straightforward but could potentially be achieved at either C-F bond with an appropriate catalyst system.
| Aryl Fluoride (B91410) Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1,2-Difluorobenzene (B135520) | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄, Toluene, 100 °C | 75% | mdpi.com |
| Pentafluoronitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, DME/H₂O, 80 °C | 95% | nih.gov |
| 4-Fluoroacetophenone | Phenylboronic acid pinacol ester | NiCl₂(PCy₃)₂ / ZrF₄ | K₃PO₄, Dioxane, 100 °C | 88% | acs.org |
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.org The development of sophisticated phosphine ligands has enabled the use of less reactive aryl chlorides and, more recently, aryl fluorides. organic-chemistry.org Nickel-catalyzed systems have also been developed for the amination of fluoro-aromatics. mdpi.com The reaction generally requires strong bases and high temperatures. For this compound, amination would likely require a highly active catalyst system designed for C-F bond activation.
| Aryl Substrate | Amine Partner | Catalyst/Ligand | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Fluorotoluene | Morpholine | Ni(COD)₂ / PCy₃ | NaOt-Bu, Toluene, 100 °C | 65% | mdpi.com |
| Phenyl fluorosulfonate | Aniline | Pd(PPh₃)₄ | Cs₂CO₃, Toluene, 110 °C | 85% | researchgate.net |
| 1-Chloro-4-fluorobenzene | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu, Toluene, 80 °C | 98% (C-Cl coupling) | wikipedia.org |
Sonogashira and Heck Coupling Reactions
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The coupling of aryl fluorides has been demonstrated, often requiring modified conditions such as the absence of a copper co-catalyst and the use of strong bases like LiHMDS to facilitate the reaction with both electron-rich and electron-poor fluoroarenes. acs.org
Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.org It is one of the most challenging couplings to achieve with aryl fluorides due to the strength of the C-F bond. However, recent studies have shown that Heck-type reactions of aryl fluorides are possible under specific conditions, sometimes proceeding through alternative mechanisms such as an SₙAr pathway rather than direct oxidative addition. chemrxiv.orgacs.org
| Reaction | Aryl Fluoride Substrate | Coupling Partner | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Sonogashira | 4-Fluoroanisole | Phenylacetylene | Pd(PPh₃)₄ / LiHMDS, THF, 110 °C | 88% | acs.org |
| Sonogashira | 1,4-Difluorobenzene (B165170) | Phenylacetylene | Pd(PPh₃)₄ / LiHMDS, THF, 110 °C | 71% | acs.org |
| Heck-type | 1-Fluoro-4-nitrobenzene | Styrene | Stoichiometric K[CpFe(CO)₂], THF, 25 °C | 95% | acs.org |
Negishi and Stille Coupling Reactions
The participation of this compound in Negishi and Stille coupling reactions would primarily involve either the cleavage of the C-O bond of the ether or the activation of a C-H or C-F bond on the aromatic ring. However, C-O bond cleavage in aryl ethers is challenging and typically requires specific nickel-based catalysts. It is more likely that the aromatic ring would be the site of coupling, which would necessitate prior functionalization, such as conversion to an organozinc (for Negishi) or organostannane (for Stille) reagent.
Negishi Coupling:
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org For this compound to act as the organometallic component, it would first need to be converted into an organozinc reagent. This could potentially be achieved through direct insertion of zinc into a C-halogen bond, though the compound itself does not have a suitable halogen on the ring for standard Negishi coupling. Alternatively, deprotonation of one of the aromatic C-H bonds followed by transmetalation with a zinc salt could be envisioned, although this is not a standard method for preparing aryl zinc reagents for Negishi coupling.
Should a related aryl halide be used, such as 1-bromo-2-(chloromethoxy)-4,5-difluorobenzene, the electronic effects of the chloromethoxy and fluoro groups would influence the oxidative addition step. The electron-withdrawing nature of the fluorine atoms would likely enhance the reactivity of the aryl halide towards oxidative addition to the Pd(0) or Ni(0) catalyst. The chloromethoxy group, being ortho to a potential coupling site, could exert steric hindrance and also influence the electronic properties of the ring.
Stille Coupling:
The Stille coupling pairs an organostannane with an organic halide or triflate, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Similar to the Negishi coupling, this compound would need to be converted to an organostannane derivative, for example, by lithiation followed by quenching with a trialkyltin chloride.
The general mechanism for Stille coupling involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The presence of the electron-withdrawing fluorine atoms on the aromatic ring of a hypothetical organostannane derived from the title compound could potentially accelerate the transmetalation step. Conversely, if a halogenated derivative of this compound were used as the electrophile, the fluorine atoms would activate the C-X bond towards oxidative addition. The functional group tolerance of the Stille coupling is generally high, suggesting that the chloromethoxy group would likely remain intact under typical reaction conditions. openochem.orgjk-sci.com
Due to the absence of specific experimental data for this compound in these coupling reactions, a data table of reaction conditions and yields cannot be provided.
Reduction and Oxidation Reactions of this compound
Catalytic Hydrogenation:
Catalytic hydrogenation of this compound would likely lead to the reduction of the chloromethoxy group. The C-Cl bond is susceptible to hydrogenolysis, which would result in the formation of 2-methoxy-1,4-difluorobenzene. The C-O bond of the methoxy (B1213986) group could also be cleaved under more forcing conditions, leading to 1,4-difluorobenzene. The aromatic ring itself is generally resistant to hydrogenation under standard conditions and would require more forcing conditions, such as high pressure and temperature, and specific catalysts like rhodium on carbon. uni-muenster.de
Hydride Reductions:
The chloromethoxy group is expected to be reactive towards hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). libretexts.orglibretexts.org The reaction would proceed via nucleophilic attack of the hydride on the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This would result in the formation of 2-methoxy-1,4-difluorobenzene. LiAlH₄ is a much stronger reducing agent than NaBH₄ and would likely effect this reduction more readily. libretexts.org The difluorinated aromatic ring would be unreactive towards these hydride reagents.
| Reaction Type | Reagent | Predicted Product |
| Catalytic Hydrogenation | H₂, Pd/C | 2-methoxy-1,4-difluorobenzene |
| Hydride Reduction | LiAlH₄ or NaBH₄ | 2-methoxy-1,4-difluorobenzene |
The oxidation of the chloromethoxy group in this compound presents a challenge due to the presence of the activated aromatic ring. Strong oxidizing agents like potassium permanganate or chromic acid would likely lead to the oxidation of the aromatic ring, potentially causing ring-opening. nih.govlibretexts.org
Selective oxidation of the chloromethoxy group to an aldehyde or carboxylic acid would require mild and specific oxidizing agents. However, the chloromethoxy group is not a simple alkyl chain, and its oxidation is not as straightforward as the benzylic oxidation of alkylbenzenes. openstax.org The presence of the chlorine atom might influence the reaction pathway. It is possible that under certain oxidative conditions, the C-Cl bond could be cleaved, or the entire group could be hydrolyzed to a formyl group, which could then be further oxidized. Without specific literature precedents, predicting the outcome of such a reaction is difficult.
Rearrangement Reactions and Pericyclic Transformations
Aryl chloromethyl ethers are known to be reactive intermediates and can undergo rearrangement reactions. For instance, under acidic conditions, a Fries-type rearrangement could potentially occur, although this is more common for acyl groups. It is also possible that the chloromethoxy group could rearrange to a different position on the aromatic ring, though this would likely require harsh conditions and may not be a clean reaction.
Pericyclic transformations such as sigmatropic rearrangements are less likely for this compound under normal conditions. The aromatic ring's stability would disfavor reactions that disrupt its aromaticity.
Detailed Kinetic and Thermodynamic Studies of Key Transformations
There is a lack of published kinetic and thermodynamic data for the reactions of this compound. However, some general principles can be applied to predict how its structure would influence the rates and equilibria of its reactions.
Kinetics:
The rates of reactions involving the chloromethoxy group would be influenced by the electronic effects of the difluorinated benzene ring. The two fluorine atoms are strongly electron-withdrawing, which would make the carbon atom of the chloromethyl group more electrophilic. This would likely increase the rate of nucleophilic substitution reactions at this position. For example, in a reaction with a nucleophile, the rate of displacement of the chloride ion would be enhanced compared to a non-fluorinated analogue.
In the context of electrophilic aromatic substitution on the ring, the two fluorine atoms and the chloromethoxy group would all act as deactivating groups, with the fluorine atoms being strongly deactivating and the chloromethoxy group being moderately deactivating. This would make electrophilic substitution reactions on the aromatic ring significantly slower than on benzene.
Thermodynamics:
The thermodynamic stability of this compound is influenced by the strong C-F bonds and the resonance stabilization of the aromatic ring. Reactions that lead to the cleavage of the C-Cl or C-O bonds of the chloromethoxy group are generally thermodynamically favorable, especially if they result in the formation of more stable products. For example, the reduction of the chloromethoxy group to a methoxy group is likely to be an exothermic process.
Without experimental data, any discussion of the precise kinetic and thermodynamic parameters for the reactions of this compound remains speculative.
Advanced Spectroscopic Characterization Methodologies and Principles for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. jeol.com For 2-(Chloromethoxy)-1,4-difluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for a complete structural assignment.
The ¹H NMR spectrum provides information about the hydrogen atoms within a molecule. For this compound, signals corresponding to two distinct types of protons are expected: those on the aromatic ring and those on the chloromethoxy group.
The aromatic region is anticipated to show three signals for the three non-equivalent protons. Their chemical shifts are influenced by the electron-withdrawing effects of the fluorine and chloromethoxy substituents. ucl.ac.uk The proton at C-3, situated between the two electron-withdrawing groups, would likely be the most deshielded. The protons at C-5 and C-6 will also exhibit distinct shifts due to their unique positions relative to the substituents.
Spin-spin coupling will cause these signals to split into complex multiplets. The patterns arise from:
³J(H,H) coupling: Coupling between adjacent aromatic protons (ortho-coupling, typically 7-10 Hz).
⁴J(H,H) coupling: Coupling between protons in a meta relationship (meta-coupling, typically 2-3 Hz).
J(H,F) coupling: Coupling between protons and fluorine atoms, which can occur over several bonds. Ortho H-F coupling (³J) is typically 6-10 Hz, while meta H-F coupling (⁴J) is around 4-8 Hz.
The chloromethoxy group (-OCH₂Cl) is expected to produce a sharp singlet in the region of 5.5-6.0 ppm, as these two protons are chemically equivalent and have no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | 7.2 - 7.4 | ddd (doublet of doublet of doublets) | ³J(H3,F4) ≈ 8-10, ⁴J(H3,H5) ≈ 2-3, ⁴J(H3,F1) ≈ 4-6 |
| H-5 | 7.0 - 7.2 | ddd (doublet of doublet of doublets) | ³J(H5,H6) ≈ 8-9, ³J(H5,F4) ≈ 8-10, ⁴J(H5,H3) ≈ 2-3 |
| H-6 | 6.9 - 7.1 | ddd (doublet of doublet of doublets) | ³J(H6,H5) ≈ 8-9, ⁴J(H6,F1) ≈ 6-8, ⁵J(H6,F4) ≈ 2-3 |
| -OCH₂Cl | 5.7 - 5.9 | s (singlet) | - |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the lack of symmetry, seven distinct carbon signals are expected for this compound. The chemical shifts are significantly affected by the attached substituents.
The carbons directly bonded to fluorine (C-1 and C-4) will appear as doublets with large one-bond coupling constants (¹J(C,F) ≈ 240-260 Hz). jeolusa.com The carbon attached to the oxygen of the chloromethoxy group (C-2) will also be significantly deshielded. The remaining aromatic carbons will show smaller two- and three-bond couplings to the fluorine atoms. The methylene (B1212753) carbon of the chloromethoxy group will appear as a distinct signal, typically in the 70-85 ppm range.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| C-1 | 158 - 162 | d (doublet) | ¹J(C1,F1) ≈ 250 |
| C-2 | 145 - 150 | dd (doublet of doublets) | ²J(C2,F1) ≈ 20, ³J(C2,F4) ≈ 5 |
| C-3 | 115 - 120 | dd (doublet of doublets) | ²J(C3,F4) ≈ 25, ³J(C3,F1) ≈ 8 |
| C-4 | 155 - 159 | d (doublet) | ¹J(C4,F4) ≈ 250 |
| C-5 | 118 - 122 | d (doublet) | ²J(C5,F4) ≈ 25 |
| C-6 | 110 - 115 | d (doublet) | ²J(C6,F1) ≈ 25 |
| -OCH₂Cl | 75 - 85 | s (singlet) | - |
With its 100% natural abundance and high sensitivity, ¹⁹F NMR is a critical tool for analyzing organofluorine compounds. azom.com For this compound, two distinct signals are expected for the two chemically non-equivalent fluorine atoms at positions C-1 and C-4. The wide chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap. azom.com
Each fluorine signal will be split into a multiplet due to coupling with the aromatic protons. The magnitude of these H-F coupling constants provides valuable structural information. Through-space coupling between the two fluorine atoms is possible but is generally weak for 1,4-disubstituted benzenes.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Predicted Multiplicity |
|---|---|---|
| F-1 | -110 to -120 | ddd (doublet of doublet of doublets) |
| F-4 | -115 to -125 | ddd (doublet of doublet of doublets) |
2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure by revealing correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): This experiment would map out the ¹H-¹H coupling network. For this compound, it would show a cross-peak between the protons at C-5 and C-6, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It would definitively link the signals of H-3, H-5, and H-6 to C-3, C-5, and C-6, respectively, and connect the methylene proton signal to the -OCH₂Cl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this structure, as it reveals long-range (2-3 bond) ¹H-¹³C correlations. Key expected correlations include:
From the -OCH₂Cl protons to C-2, confirming the attachment point of the ether.
From H-3 to carbons C-1, C-2, C-4, and C-5, helping to piece together the aromatic ring's substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. A key NOESY correlation would be expected between the methylene protons (-OCH₂Cl) and the aromatic proton at C-3, providing definitive proof of the regiochemistry.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. wikipedia.org
HRMS is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. numberanalytics.com This precision allows for the determination of a molecule's elemental formula. For this compound, HRMS would confirm the formula C₇H₅ClF₂O. A characteristic feature in the mass spectrum would be the isotopic pattern for chlorine, which has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) separated by two mass units, with a relative intensity of about 3:1, providing a clear signature for the presence of a single chlorine atom.
Table 4: Predicted HRMS Data for this compound
| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₇H₅³⁵ClF₂O]⁺ | ¹²C₇ ¹H₅ ³⁵Cl ¹⁹F₂ ¹⁶O | 178.0017 |
| [C₇H₅³⁷ClF₂O]⁺ | ¹²C₇ ¹H₅ ³⁷Cl ¹⁹F₂ ¹⁶O | 179.9988 |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry provides a reliable method for the structural confirmation of this compound by analyzing its fragmentation pattern. Upon ionization, the molecule undergoes specific bond cleavages, resulting in a unique mass spectrum that acts as a molecular fingerprint.
The molecular ion peak [M]⁺ would be observed, with a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).
Key fragmentation pathways for this compound are predicted to involve:
Alpha-cleavage: Scission of the C-O bond, leading to the formation of a stable difluorophenoxy radical and a chloromethyl cation ([CH₂Cl]⁺).
Benzylic-type cleavage: Cleavage of the O-CH₂Cl bond to generate a difluorophenoxide ion and the subsequent loss of the chloromethyl group.
Loss of Chlorine: Fragmentation involving the loss of a chlorine atom from the parent ion or subsequent fragments.
Aromatic Ring Fragmentation: Cleavage of the difluorobenzene ring, a common pathway for aromatic compounds under high-energy ionization.
The identification of these specific fragments allows for the unambiguous confirmation of the compound's chemical structure.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Studies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to assess the purity and study the volatility of this compound. In this method, the compound is first vaporized and passed through a long capillary column (the GC component). The separation is based on the compound's boiling point and its affinity for the column's stationary phase. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic property that helps in its identification.
As the compound elutes from the GC column, it enters the mass spectrometer, which provides mass-to-charge ratio data, confirming the identity of the substance. The purity of the sample is determined by integrating the area of the primary peak in the resulting chromatogram. The presence of other peaks would indicate impurities, which can also be identified by their respective mass spectra. This technique is particularly well-suited for this compound due to its expected volatility, a prerequisite for GC analysis. illinois.edu
Infrared (IR) and Raman Spectroscopy
Characteristic Vibrational Frequencies for C-Cl, C-F, C-O, and Aromatic Ring Modes
The IR and Raman spectra of this compound are expected to exhibit distinct peaks corresponding to the vibrational modes of its specific bonds and functional groups. These frequencies serve as diagnostic markers for the compound's structure. Because the molecule lacks a center of inversion, some vibrational modes may be active in both IR and Raman spectroscopy.
Table 1: Predicted Characteristic Vibrational Frequencies
| Functional Group | Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |
|---|---|---|---|---|
| Aryl Fluoride (B91410) | C-F | Stretching | 1250 - 1120 | IR (Strong) |
| Chloromethyl Ether | C-Cl | Stretching | 800 - 600 | IR (Strong) |
| Aryl Ether | Ar-O | Asymmetric Stretching | 1270 - 1230 | IR (Strong) |
| Chloromethyl Ether | O-CH₂ | Stretching | 1150 - 1085 | IR (Strong) |
| Aromatic Ring | C=C | Ring Stretching | 1600 - 1450 | IR & Raman |
| Aromatic Ring | C-H | Out-of-plane Bending | 900 - 800 | IR (Strong) |
Vibrational Analysis and Potential Energy Distribution (PED)
A detailed vibrational analysis involves assigning the observed spectral bands to specific atomic motions within the molecule. This is often accomplished through computational methods, such as Density Functional Theory (DFT), which can calculate the theoretical vibrational frequencies and their corresponding normal modes.
The Potential Energy Distribution (PED) is a crucial component of this analysis. PED calculations quantify the contribution of each internal coordinate (such as bond stretching, angle bending, or torsional rotation) to a specific vibrational mode. researchgate.net For a complex molecule like this compound, many spectral bands arise from coupled vibrations rather than pure, isolated bond stretches or bends. For example, a peak in the 1200-1100 cm⁻¹ region may have contributions from both C-F stretching and C-O stretching, and PED analysis would determine the percentage contribution from each, allowing for a more precise and definitive assignment of the vibrational spectrum. researchgate.net
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method involves directing X-rays onto a single crystal of this compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed electron density map, from which the exact positions of each atom can be determined with high precision.
This analysis provides unambiguous data on bond lengths, bond angles, and dihedral angles, confirming the molecular connectivity and revealing its conformational preferences in the solid state. Such data is invaluable for understanding intermolecular interactions, such as halogen bonding or π-stacking, which dictate the crystal packing arrangement.
Bond Lengths, Bond Angles, and Dihedral Angles
While specific experimental data for this compound is not available, a set of expected molecular geometry parameters can be predicted based on data from analogous structures. These values provide a reliable model of the molecule's structure.
Table 2: Predicted Molecular Geometry Parameters
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | Aromatic C=C | ~1.39 Å |
| Bond Length | Aromatic C-F | ~1.35 Å |
| Bond Length | Aromatic C-O | ~1.37 Å |
| Bond Length | O-CH₂ | ~1.42 Å |
| Bond Length | CH₂-Cl | ~1.78 Å |
| Bond Angle | C-O-C | ~112° |
| Bond Angle | F-C-C (in ring) | ~120° |
| Bond Angle | O-C-C (in ring) | ~120° |
| Dihedral Angle | C(ring)-C(ring)-O-C(methylene) | Variable (defines conformation) |
Table of Compounds Mentioned
Crystal Packing, Intermolecular Interactions, and Supramolecular Assembly
The solid-state structure of a molecule is defined by its crystal packing, which is the specific arrangement of molecules in a crystal lattice. This arrangement is governed by a variety of intermolecular interactions that collectively minimize the energy of the system, leading to a stable, ordered supramolecular assembly. For this compound, while a definitive crystal structure has not been published, its molecular structure allows for predictions of the likely interactions that would dictate its packing.
Intermolecular Interactions: The primary forces expected to influence the packing of this compound include:
Dipole-Dipole Interactions: The molecule is polar due to the presence of electronegative fluorine, chlorine, and oxygen atoms. The resulting permanent molecular dipole would lead to significant electrostatic dipole-dipole interactions, orienting molecules in a head-to-tail fashion within the crystal lattice to maximize attraction.
Halogen Bonding: The chlorine atom on the methoxy (B1213986) group and the fluorine atoms on the benzene (B151609) ring can act as halogen bond donors and acceptors, respectively. A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or another halogen atom. Interactions of the type C-Cl···O and C-F···Cl could play a crucial role in the supramolecular structure.
π-π Stacking: The electron-rich aromatic ring can interact with adjacent rings through π-π stacking. Given the presence of electron-withdrawing fluorine atoms, the benzene ring is electron-deficient, which could favor offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion.
An illustrative data table for crystallographic information is presented below.
Table 1: Illustrative Crystal Data and Structure Refinement Parameters for this compound. (Note: This data is hypothetical and for illustrative purposes only.)
| Parameter | Value |
| Empirical formula | C₇H₅ClF₂O |
| Formula weight | 178.56 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z (molecules per unit cell) | 4 |
| Density (calculated) (g/cm³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| Temperature (K) | 100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. shimadzu.com The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For an aromatic compound like this compound, the primary chromophore is the substituted benzene ring. The electronic transitions observed in the UV-Vis spectrum are typically associated with the π electrons of the aromatic system. The expected transitions would be:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems exhibit characteristic π → π* absorptions. For benzene, these appear as a strong band around 204 nm and a weaker, fine-structured band around 255 nm. shimadzu.com Substitution on the benzene ring can cause a shift in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption bands. The presence of the -OCH₂Cl and -F substituents, both of which have lone pairs of electrons, could lead to a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzene.
n → π* Transitions: The oxygen and chlorine atoms possess non-bonding electrons (n electrons). It is possible for an electron from one of these non-bonding orbitals to be promoted to a π* antibonding orbital of the aromatic ring. These n → π* transitions are typically much weaker in intensity than π → π* transitions and may be observed as a shoulder on the main absorption bands or be obscured by them.
The UV-Vis spectrum of this compound, when dissolved in a suitable transparent solvent like ethanol (B145695) or cyclohexane, would likely display one or more absorption maxima (λmax). The position and molar absorptivity (ε) of these maxima provide valuable information for structural confirmation.
Table 2: Expected UV-Vis Absorption Data for this compound. (Note: This data is hypothetical and for illustrative purposes only, based on typical values for substituted benzenes.)
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Assignment |
| Ethanol | ~210 | ~8,000 | π → π |
| Ethanol | ~265 | ~450 | π → π (benzenoid) |
Computational and Theoretical Investigations of 2 Chloromethoxy 1,4 Difluorobenzene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
A thorough understanding of a molecule's behavior begins with the computational analysis of its electronic structure and geometry. These studies are foundational for predicting reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) Studies of Optimized Geometries and Conformational Landscapes
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine a molecule's optimized geometry—the lowest energy arrangement of its atoms—and to explore its conformational landscape, which includes various stable and transient shapes the molecule can adopt. For 2-(Chloromethoxy)-1,4-difluorobenzene, specific DFT studies detailing bond lengths, bond angles, and dihedral angles of its most stable conformers are not readily found in peer-reviewed literature. Such studies would be crucial for understanding the spatial arrangement of the chloromethoxy and difluorobenzene moieties and the potential for intramolecular interactions.
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, are known for their high accuracy in calculating molecular energies. High-accuracy energy calculations for this compound would provide a precise understanding of its thermodynamic stability. However, published research detailing such high-level calculations for this specific molecule is not currently available.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO-LUMO Energy Gaps and Reactivity Predictions
The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. Detailed calculations of the HOMO-LUMO energy gap for this compound, which would offer insights into its potential reactivity in various chemical environments, have not been reported in available scientific sources.
Localized Reactivity Descriptors (e.g., Fukui Functions)
To understand site-specific reactivity, computational chemists use localized reactivity descriptors such as Fukui functions. These functions help to identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. An analysis of the Fukui functions for this compound would pinpoint the most reactive sites on the difluorinated benzene (B151609) ring and the chloromethoxy group. At present, such a detailed reactivity analysis for this compound does not appear to be published.
Prediction and Simulation of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. Simulating these spectra can aid in the identification and characterization of a compound. However, publicly available, computationally simulated spectroscopic data for this compound is not found in the existing body of scientific literature.
Computational NMR Chemical Shift and Coupling Constant Prediction
There is currently no published data on the theoretical prediction of Nuclear Magnetic Resonance (NMR) parameters for this compound. Computational NMR predictions, typically performed using density functional theory (DFT) methods, are instrumental in confirming molecular structures and understanding the electronic environment of atomic nuclei. Such a study would involve calculating the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and spin-spin coupling constants. The predicted data, when compared with experimental spectra, would offer a robust characterization of the molecule.
Theoretical Vibrational Spectra (IR and Raman) Simulation
Similarly, theoretical simulations of the infrared (IR) and Raman spectra for this compound are not found in the current body of scientific literature. These simulations, which calculate the vibrational frequencies and intensities of a molecule's normal modes, are essential for interpreting experimental vibrational spectra. A theoretical vibrational analysis would help in assigning specific spectral peaks to the stretching and bending modes of the C-H, C-F, C-O, and C-Cl bonds within the molecule, providing a deeper understanding of its structural dynamics.
Electronic Absorption and Emission Spectra Calculations
Investigations into the electronic properties of this compound through the calculation of its electronic absorption and emission spectra are also absent from public records. Time-dependent DFT (TD-DFT) is a common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. These calculations would elucidate the molecule's excited states and provide information on its photophysical properties, which are critical for applications in materials science and photochemistry.
Elucidation of Reaction Mechanisms through Transition State Calculations
Understanding the reactivity of this compound is fundamental to its application in chemical synthesis. Transition state calculations are a powerful tool for mapping out reaction pathways and determining their feasibility.
Activation Energies and Reaction Pathways
No studies detailing the activation energies and reaction pathways for reactions involving this compound have been published. Such research would involve locating the transition state structures for potential reactions, such as nucleophilic substitution at the chloromethoxy group, and calculating the energy barriers. This information is vital for predicting reaction kinetics and mechanisms, and for optimizing synthetic routes.
Solvent Effects on Reaction Energetics and Equilibria
The influence of solvents on the energetics and equilibria of reactions with this compound has not been computationally explored. Theoretical models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of different solvents on reaction profiles. This analysis is crucial for understanding how the reaction medium can alter reaction rates and outcomes, providing practical guidance for experimental chemists.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
To complement static quantum chemical calculations, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules over time. There are currently no published MD simulation studies for this compound. Such simulations would be valuable for exploring its conformational flexibility, solvation dynamics, and interactions with biological macromolecules or material interfaces, depending on its potential applications.
Applications of 2 Chloromethoxy 1,4 Difluorobenzene As a Synthetic Building Block
Precursor in the Synthesis of Diverse Fluorine-Containing Aromatic Scaffolds
Preparation of Functionalized Difluorobenzene Derivatives
There is no available research detailing the use of 2-(Chloromethoxy)-1,4-difluorobenzene for the preparation of other functionalized difluorobenzene derivatives.
Introduction of the Chloromethoxy Group into Complex Molecular Architectures
No documented methods or examples of this compound being used to introduce the chloromethoxy moiety into other complex molecules were found.
Role in the Construction of Heterocyclic Systems and Fused Ring Structures
Scientific literature does not currently describe the application of this compound in the synthesis of heterocyclic compounds or fused ring systems.
Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity Profile
Chemo- and Regioselective Transformations
There are no studies available that investigate or describe the chemo- or regioselective reactions of this compound.
Tandem and Cascade Reactions
Information regarding the participation of this compound in tandem or cascade reaction sequences is not present in the current body of chemical literature.
Based on a comprehensive search for scientific literature and data, there is insufficient information available on the specific applications of the chemical compound This compound (CAS Number: 1542044-70-1) to generate the detailed and scientifically accurate article as requested by the provided outline.
Specifically, no information was found regarding:
The synthesis of fluorinated scaffolds or API precursors using this compound.
Its application in the synthesis of agrochemical intermediates.
Its use in the preparation of monomers for fluorinated polymers or liquid crystals.
The available search results pertain to structurally related but distinct compounds, such as 2-(Chloromethyl)-1,4-difluorobenzene, or discuss general synthetic methods for fluorinated compounds without mentioning the specific subject of the request.
Therefore, to adhere to the principles of accuracy and avoid generating unsubstantiated information, it is not possible to fulfill the request for a detailed article on the applications of this compound.
Comparative Analysis of 2 Chloromethoxy 1,4 Difluorobenzene with Analogues and Derivatives
Structural Analogues with Different Halogen Substituents (e.g., Bromomethoxy, Iodomethoxy)
The reactivity of the chloromethoxy group in 2-(chloromethoxy)-1,4-difluorobenzene is significantly influenced by the nature of the halogen atom. Replacing chlorine with bromine or iodine to form 2-(bromomethoxy)-1,4-difluorobenzene and 2-(iodomethoxy)-1,4-difluorobenzene, respectively, alters the electronic and steric properties of the molecule.
The carbon-halogen bond strength decreases down the group from chlorine to iodine (C-Cl > C-Br > C-I). This trend suggests that the lability of the halogen in the methoxy (B1213986) group increases from chloro to iodo. Consequently, 2-(iodomethoxy)-1,4-difluorobenzene would be expected to be the most reactive in nucleophilic substitution reactions at the methylene (B1212753) carbon of the ether group, while the chloro analogue would be the least reactive.
The electronegativity of the halogens also plays a role in the inductive effect exerted on the aromatic ring. Chlorine is more electronegative than bromine and iodine, leading to a stronger electron-withdrawing inductive effect from the chloromethoxy group compared to the bromomethoxy and iodomethoxy groups. This can influence the reactivity of the difluorobenzene ring towards electrophilic and nucleophilic aromatic substitution reactions.
Below is a data table comparing the predicted and known properties of these analogues.
| Property | This compound | 2-(Bromomethoxy)-1,4-difluorobenzene | 2-(Iodomethoxy)-1,4-difluorobenzene |
| Molecular Formula | C₇H₅ClF₂O | C₇H₅BrF₂O | C₇H₅F₂IO |
| Molecular Weight | 178.56 g/mol | 223.01 g/mol | 270.01 g/mol |
| C-X Bond Strength | ~338 kJ/mol (C-Cl) | ~280 kJ/mol (C-Br) | ~213 kJ/mol (C-I) |
| Electronegativity of X | 3.16 | 2.96 | 2.66 |
| Predicted Reactivity | Least reactive | Moderately reactive | Most reactive |
Note: Some data are estimated based on general chemical principles due to the limited availability of experimental data for all analogues.
Positional Isomers of the Difluorobenzene Ring (e.g., 2-(Chloromethoxy)-1,3-difluorobenzene)
The position of the fluorine atoms on the benzene (B151609) ring significantly impacts the physical and chemical properties of 2-(chloromethoxy)-difluorobenzene isomers. The 1,4-difluoro isomer is symmetrical, which can affect its packing in the crystal lattice and, consequently, its melting point and solubility compared to the less symmetrical 1,3-difluoro isomer. pressbooks.pub
The electronic effects of the fluorine atoms, which are strongly electron-withdrawing, influence the reactivity of the aromatic ring. In this compound, the two fluorine atoms are para to each other, and their electron-withdrawing effects are distributed across the ring. In the case of 2-(chloromethoxy)-1,3-difluorobenzene, the fluorine atoms are meta to each other, leading to a different distribution of electron density on the aromatic ring. ontosight.ai This can affect the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. For instance, the positions activated or deactivated for nucleophilic attack will differ between the two isomers. wikipedia.orgresearchgate.netlibretexts.org
Steric hindrance can also play a role. The proximity of the substituents in the 1,3-isomer may influence the approach of reagents to the reactive sites on the ring or the chloromethoxy group.
A comparison of the known properties of these positional isomers is presented in the table below.
| Property | This compound | 2-(Chloromethoxy)-1,3-difluorobenzene |
| Molecular Formula | C₇H₅ClF₂O | C₇H₅ClF₂O |
| Molecular Weight | 178.56 g/mol | 178.56 g/mol |
| Symmetry | High (C₂ᵥ) | Low (Cₛ) |
| Predicted Boiling Point | Likely similar to the 1,3-isomer | Data not available |
| Predicted Reactivity | Different regioselectivity in aromatic substitutions | Different regioselectivity in aromatic substitutions |
Note: Specific experimental data for a direct comparison is limited.
Compounds with Varying Chloromethyl Ether Substituents (e.g., Ethoxymethoxy, Methoxy)
Replacing the chloromethoxy group with other ether substituents, such as ethoxymethoxy or a simple methoxy group, significantly alters the electronic and steric profile of the molecule.
The methoxy group (-OCH₃) is an electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. youtube.com In contrast, the chloromethoxy group (-OCH₂Cl) has a strong inductive electron-withdrawing effect due to the chlorine atom, which deactivates the ring.
The ethoxymethoxy group (-OCH₂OCH₂CH₃) is sterically more demanding than the methoxy or chloromethoxy groups. Its electronic effect is also primarily electron-donating through resonance from the ether oxygens. The methoxymethoxy group (-OCH₂OCH₃) is often used as a protecting group in organic synthesis.
The reactivity of these compounds in nucleophilic aromatic substitution would also be affected. The electron-donating methoxy and ethoxymethoxy groups would deactivate the ring towards nucleophilic attack, whereas the electron-withdrawing nature of the chloromethoxy group would make the ring more susceptible to such reactions. studypug.comquora.com
The following table provides a comparative overview of these derivatives.
Note: Some properties are predicted based on the electronic and steric nature of the substituents.
Influence of Electron-Donating and Electron-Withdrawing Groups on Reactivity
The reactivity of the this compound system can be further modulated by the introduction of additional electron-donating or electron-withdrawing groups on the aromatic ring.
Electron-donating groups (EDGs) , such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups, increase the electron density of the aromatic ring through inductive and/or resonance effects. youtube.comstudypug.com This enhances the nucleophilicity of the ring, making it more reactive towards electrophilic aromatic substitution. EDGs typically direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.org Conversely, EDGs decrease the ring's susceptibility to nucleophilic aromatic substitution by increasing electron density. quora.com
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups, decrease the electron density of the aromatic ring. youtube.comstudypug.com This deactivates the ring towards electrophilic substitution, making such reactions slower and directing incoming electrophiles to the meta position. wikipedia.org However, EWGs activate the ring for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). researchgate.netlibretexts.org The presence of strong EWGs ortho or para to a leaving group significantly facilitates nucleophilic aromatic substitution.
Synthesis and Characterization of Related Polyhalogenated Aromatic Ethers
The synthesis of polyhalogenated aromatic ethers often involves multi-step procedures. A common approach is the Williamson ether synthesis, where a halogenated phenoxide reacts with a haloalkane. For compounds like this compound, the synthesis might start from a difluorophenol which is then reacted with a suitable chloromethylating agent.
Alternative synthetic routes can involve the direct halogenation of an aromatic ether or the nucleophilic aromatic substitution of a polyhalogenated benzene with an alkoxide. The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials.
The characterization of these compounds relies on a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR provides information about the protons in the molecule, with characteristic chemical shifts for aromatic protons and those on the ether side chain. libretexts.orglibretexts.org Protons adjacent to the ether oxygen typically appear in the range of 3.4-4.5 ppm. libretexts.org ¹³C NMR shows signals for each unique carbon atom, with carbons bonded to the ether oxygen appearing in the 50-80 ppm range. libretexts.org ¹⁹F NMR is crucial for fluorinated compounds, providing distinct signals for each fluorine environment.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. Aromatic ethers typically show a strong C-O stretching absorption between 1000 and 1300 cm⁻¹. libretexts.org The presence of C-F and C-Cl bonds will also give rise to characteristic absorptions in the fingerprint region.
Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help in confirming the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) can be a useful diagnostic tool.
Detailed research findings would involve the isolation and purification of the synthesized compounds, followed by a thorough analysis of their spectroscopic data to confirm their structures.
Emerging Research Directions and Future Methodological Advancements
Green Chemistry Approaches for Sustainable Synthesis of 2-(Chloromethoxy)-1,4-difluorobenzene
Green chemistry principles are central to modern synthetic strategies, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. For the synthesis of this compound, which traditionally may involve hazardous reagents and solvents, these approaches are particularly critical.
The chloromethylation of aromatic rings, a key step in forming the chloromethoxy group on a difluorobenzene precursor, often relies on catalysts. The development of environmentally benign catalysts is a major research focus. Traditional Lewis acid catalysts can be corrosive, difficult to handle, and generate significant waste.
Future research is directed towards heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. Materials such as zeolites, clays, and supported metal oxides are being investigated for their potential to catalyze chloromethylation and other electrophilic aromatic substitutions with high selectivity and yield. For instance, the use of zinc salts has been shown to be effective in catalyzing the formation of chloroalkyl ethers from acetals and acid halides, offering a rapid and efficient alternative to traditional methods. researchgate.netorganic-chemistry.orgnih.gov Research into solid acid catalysts, such as supported heteropoly acids, also presents a promising avenue for cleaner production processes.
Table 1: Comparison of Traditional vs. Green Catalysts for Aromatic Functionalization
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Lewis Acids | AlCl₃, SnCl₄, TiCl₄ | High reactivity | Corrosive, hygroscopic, stoichiometric amounts often needed, generates hazardous waste |
| Benign Metal Salts | Zn(OAc)₂, ZnBr₂ | Low toxicity, high efficiency in small amounts, milder conditions | May have limited scope for deactivated aromatic rings |
| Heterogeneous Catalysts | Zeolites, Supported Acids | Recyclable, easy separation, reduced waste, potential for continuous processes | Can have lower activity, potential for leaching |
| Organocatalysts | N-heterocyclic carbenes | Metal-free, often biodegradable, high selectivity | Can be expensive, may require higher catalyst loading |
A significant portion of chemical waste is generated from the use of volatile organic compounds (VOCs) as solvents. Research is therefore focused on minimizing or eliminating their use.
Solvent-Free Reactions: Performing reactions in the absence of a solvent (neat conditions) can dramatically reduce waste and simplify product purification. For the synthesis of this compound, this could involve reacting 1,4-difluorophenol with a chloromethylating agent under neat conditions, potentially with microwave assistance to accelerate the reaction rate.
Aqueous Medium Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic reactions in water can be challenging due to the poor solubility of nonpolar reactants, the use of surfactants or phase-transfer catalysts can overcome these limitations. Developing an aqueous-based synthesis for the chloromethoxylation of 1,4-difluorobenzene (B165170) or its derivatives is a key goal for sustainable production.
Continuous Flow Chemistry for Scalable and Efficient Production
Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, especially for hazardous reactions. The synthesis of chloromethyl ethers can be dangerous due to the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether.
Flow chemistry enhances safety by using small reactor volumes, which minimizes the amount of hazardous material present at any given time. researchgate.net It also allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. A Chinese patent suggests that rapid synthesis methods for chloromethyl methyl ether are well-suited for use in continuous flow reactors. google.com This approach would be highly beneficial for the industrial-scale production of this compound, enabling safer, more consistent, and more efficient manufacturing.
Photo- and Electro-Chemical Synthesis Strategies
Photochemistry and electrochemistry are emerging as powerful tools in organic synthesis, often allowing for unique transformations under mild conditions without the need for harsh reagents.
Photochemical Synthesis: This strategy uses light to initiate chemical reactions. For the synthesis of this compound, a potential photochemical route could involve the light-induced generation of a reactive intermediate that then functionalizes the difluorobenzene ring. This could lead to novel reaction pathways with high selectivity, avoiding unwanted side products.
Electrochemical Synthesis: Electrochemistry uses electrical current to drive chemical reactions. An electrochemical approach could be used for the chlorination or chloromethoxylation of aromatic compounds. unimi.it By avoiding the direct use of stoichiometric oxidizing or reducing agents, electrochemistry aligns with green chemistry principles by reducing waste. The comparison between batch and flow electrochemistry has shown potential for enhanced yields and productivity in flow processes, which could be applied to the synthesis of the target compound. unimi.it
Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes.
For the synthesis of this compound, ML models could be trained on data from similar aromatic functionalization reactions. chemrxiv.org These models could then predict the best catalyst, solvent, and temperature to maximize yield and minimize byproducts, significantly reducing the number of experiments required. acs.org Furthermore, AI could be used to navigate complex reaction landscapes for the subsequent derivatization of the target compound, identifying the most efficient pathways to more complex molecules.
Table 2: Applications of AI/ML in the Synthesis of this compound
| Application Area | Description | Potential Impact |
|---|---|---|
| Reaction Prediction | Predicts the major product and yield for a given set of reactants and conditions. | Reduces failed experiments and accelerates the discovery of successful reaction pathways. |
| Condition Optimization | Suggests optimal temperature, solvent, catalyst, and stoichiometry. | Improves yield and purity, reduces cost and development time. |
| Retrosynthesis Planning | Proposes novel synthetic routes starting from available precursors. | Uncovers more efficient or sustainable manufacturing processes. |
| Catalyst Design | Aids in the design of new catalysts with enhanced activity and selectivity. arxiv.org | Leads to the development of superior, environmentally benign catalysts. |
Exploration of New Catalytic Systems for Derivatization and Functionalization
Beyond its synthesis, the future utility of this compound lies in its ability to be further functionalized. The chloromethoxy group is a versatile handle for introducing other functionalities, and the fluorine atoms on the aromatic ring influence its reactivity.
Research is focused on developing novel catalytic systems to selectively transform this intermediate. This includes:
Cross-Coupling Reactions: Palladium, nickel, or copper catalysts could be used to couple the aromatic ring with other molecules, forming new carbon-carbon or carbon-heteroatom bonds. The electronic properties of the difluorinated ring make it an interesting substrate for such reactions.
C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring is a highly sought-after transformation. Developing catalysts that can selectively activate a specific C-H bond on the this compound molecule would open up a wide range of new derivatives.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms can be displaced by nucleophiles under certain conditions. New catalysts and reaction conditions are being explored to control the regioselectivity of these substitutions, allowing for the precise installation of different functional groups.
The exploration of organocatalysis for the synthesis of fluorinated poly(aryl thioethers) demonstrates the potential for metal-free systems to facilitate reactions on fluorinated aromatic compounds. ibm.com Such approaches could be adapted for the derivatization of this compound, offering a more sustainable alternative to traditional metal-catalyzed methods.
Q & A
Q. What are the common synthetic routes for 2-(Chloromethoxy)-1,4-difluorobenzene, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound can be approached via electrophilic aromatic substitution or nucleophilic displacement. Key methods include:
- Chlorination of 1,4-difluorobenzene derivatives : Using hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) in the presence of a catalyst like 2,2,2-trifluoroethanol. This method operates under mild conditions (25°C, 15 hours) with yields influenced by solvent polarity and catalyst loading .
- Halogen exchange : Substitution of hydroxyl or methoxy groups in fluorinated precursors with chlorine via reaction with chlorinating agents (e.g., SOCl₂ or PCl₅). Temperature control (0–6°C) is critical to avoid side reactions, as seen in analogous chloromethoxy compounds .
Optimization Tips : Monitor reaction progress via GC-MS to adjust stoichiometry and avoid over-chlorination. Purification via fractional distillation or column chromatography is recommended for high purity (>97%) .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and chloromethoxy group (δ 4.8–5.2 ppm). Splitting patterns reveal substitution positions.
- ¹³C NMR : Confirm fluorine and chlorine substituents via deshielding effects on adjacent carbons.
- IR Spectroscopy : Detect C-F (1200–1100 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretching vibrations.
- Inelastic Neutron Scattering (INS) : Compare experimental spectra (e.g., vibrational modes) with DFT calculations to validate molecular geometry and crystal packing interactions, as demonstrated for 1,4-difluorobenzene derivatives .
- Mass Spectrometry : Use high-resolution MS to confirm molecular ion (m/z ~178) and fragmentation patterns (e.g., loss of Cl or OCH₃ groups) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls : Use fume hoods with ≥100 fpm face velocity and closed-system handling to minimize vapor exposure. Store at 0–6°C in amber glass bottles to prevent photodegradation .
- Personal Protective Equipment (PPE) :
- Respirators with organic vapor cartridges for airborne concentrations >1 ppm .
- Nitrile gloves (≥0.11 mm thickness) and chemical-resistant aprons.
- Spill Management : Absorb with inert materials (vermiculite) and neutralize with sodium bicarbonate. Avoid water to prevent hydrolysis .
- Waste Disposal : Incinerate in EPA-approved facilities with scrubbers to minimize dioxin formation .
Advanced Research Questions
Q. What are the mechanistic insights into the electrophilic substitution reactions of this compound, and how do substituents influence regioselectivity?
Methodological Answer:
- Electrophilic Aromatic Substitution : The electron-withdrawing Cl and F substituents deactivate the ring, directing incoming electrophiles (e.g., NO₂⁺) to the meta position relative to the chloromethoxy group. Computational studies (e.g., Hammett σ⁺ values) predict regioselectivity .
- Template Catalysis : Fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) stabilize transition states via hydrogen bonding, enhancing reaction rates and selectivity. Kinetic studies show a 3-fold rate increase with 20 mol% catalyst loading .
Experimental Design : Use isotopic labeling (e.g., D₂O) to track proton transfer steps in nitration or sulfonation reactions .
Q. How do discrepancies between experimental and computational spectra (e.g., INS) inform the understanding of molecular vibrations and crystal packing in halogenated benzene derivatives?
Methodological Answer:
- Spectral Analysis : Compare experimental INS spectra (e.g., peak positions at 50–200 cm⁻¹) with DFT-calculated vibrational modes. Discrepancies often arise from crystal lattice vibrations or intermolecular C–H···F interactions, which are absent in gas-phase simulations .
- Crystal Engineering : X-ray diffraction data for 1,4-difluorobenzene analogs reveal herringbone packing due to halogen-halogen interactions. Adjust computational models to include dispersion corrections (e.g., Grimme’s D3) for accurate lattice energy predictions .
Q. What are the observed contradictions in toxicological data for chloromethoxy-substituted aromatics, and how can in vitro vs in vivo models explain these differences?
Methodological Answer:
- In Vitro vs In Vivo Metabolism : In vitro microsomal studies with 1,4-difluorobenzene show NIH-shifted phenolic metabolites (e.g., hydroxylation at the para position), while in vivo models (rat hepatocytes) lack these metabolites due to rapid renal excretion .
- Toxicity Mechanisms : Chloromethoxy groups may form reactive epoxides or quinones in vivo, leading to DNA adducts. However, acute toxicity (LD₅₀ > 2000 mg/kg in rats) suggests low bioaccumulation potential .
Mitigation Strategy : Use hepatic S9 fractions supplemented with UDP-glucuronosyltransferase to better mimic in vivo detoxification pathways .
Q. How can computational methods predict the metabolic pathways and environmental persistence of this compound?
Methodological Answer:
- QSAR Models : Apply tools like EPI Suite to estimate biodegradation half-lives (e.g., t₁/₂ ~150 days in soil) based on logP (2.8) and molecular connectivity indices .
- Docking Studies : Simulate cytochrome P450 interactions to predict hydroxylation sites. For example, CYP2E1 preferentially oxidizes the chloromethoxy group, forming chlorinated catechols .
- Environmental Monitoring : Use GC-MS with surrogates (e.g., 4-bromofluorobenzene) to detect degradation products in water samples. Recovery rates >95% ensure accurate quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
